molecular formula C19H23N5O B6099358 6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone

6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone

Cat. No. B6099358
M. Wt: 337.4 g/mol
InChI Key: PSMDPKFPHFNPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TQ-6 and has been studied extensively for its unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, leading to changes in gene expression and cellular functions. It has been suggested that the anticancer activity of this compound is mediated through the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. This compound has been shown to modulate the activity of enzymes such as protein kinases and phosphatases, leading to changes in cellular signaling pathways. It has also been shown to affect cellular processes such as cell cycle progression, apoptosis, and autophagy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in lab experiments is its unique properties, which make it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone. One direction is to further investigate its potential applications in medicine, agriculture, and materials science. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapies for various diseases. Additionally, the synthesis of novel derivatives of this compound could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6,7-trimethylquinazoline with ethyl 2-amino-4,5-dimethylpyrimidine-5-carboxylate in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through purification and recrystallization.

Scientific Research Applications

6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. In agriculture, it has been studied for its ability to enhance plant growth and improve crop yield. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-methyl-5-propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-8-10(2)11(3)9-16(15)22-18/h8-9H,6-7H2,1-5H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMDPKFPHFNPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.